Cas no 138514-97-3 (7-Fluorotryptophan)
7-Fluorotryptophan Chemical and Physical Properties
Names and Identifiers
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- 7-Fluoro-L-tryptophan
- (2S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid
- 7-fluorotryptophan
- (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid
- L-Tryptophan, 7-fluoro-
- 7-fluoro-tryptophan
- L-7-fluorotryptophan
- Tryptophan, 7-fluoro-
- ADMHYWIKJSPIGJ-VIFPVBQESA-N
- CHEMBL145559
- 138514-97-3
- DB-229624
- A50279
- H-Trp(7-F)-OH
- AS-58021
- (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoicacid
- MFCD09264337
- AKOS025147060
- SCHEMBL571205
- CS-0063819
- 7-Fluorotryptophan
-
- MDL: MFCD09264337
- Inchi: 1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1
- InChI Key: ADMHYWIKJSPIGJ-VIFPVBQESA-N
- SMILES: FC1=CC=CC2=C1NC=C2C[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 222.08053
- Monoisotopic Mass: 222.08045576g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 79.1
Experimental Properties
- PSA: 79.11
7-Fluorotryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC530032-100mg |
7-Fluoro-L-tryptophan |
138514-97-3 | 95% | 100mg |
£125.00 | 2025-02-21 | |
| Apollo Scientific | PC530032-250mg |
7-Fluoro-L-tryptophan |
138514-97-3 | 95% | 250mg |
£205.00 | 2025-02-21 | |
| Apollo Scientific | PC530032-1g |
7-Fluoro-L-tryptophan |
138514-97-3 | 95% | 1g |
£675.00 | 2025-02-21 | |
| Chemenu | CM149104-100mg |
(S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
138514-97-3 | 95% | 100mg |
$112 | 2023-02-18 | |
| Chemenu | CM149104-250mg |
(S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
138514-97-3 | 95% | 250mg |
$188 | 2023-02-18 | |
| eNovation Chemicals LLC | D768205-100mg |
L-Tryptophan, 7-fluoro- |
138514-97-3 | 95% | 100mg |
$95 | 2025-02-18 | |
| eNovation Chemicals LLC | D768205-250mg |
L-Tryptophan, 7-fluoro- |
138514-97-3 | 95% | 250mg |
$130 | 2025-02-18 | |
| eNovation Chemicals LLC | D768205-1g |
L-Tryptophan, 7-fluoro- |
138514-97-3 | 95% | 1g |
$235 | 2025-02-18 | |
| A2B Chem LLC | AA58581-5g |
(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
138514-97-3 | 97% | 5g |
$1065.00 | 2024-04-20 | |
| A2B Chem LLC | AA58581-100mg |
(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
138514-97-3 | 97% | 100mg |
$57.00 | 2024-04-20 |
7-Fluorotryptophan Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 7-Fluorotryptophan
7-Fluorotryptophan (CAS No: 138514-97-3)
7-Fluorotryptophan is a structurally modified derivative of the essential amino acid tryptophan, characterized by the substitution of a fluorine atom at the 7th position of the indole ring. This modification introduces unique chemical and biological properties, making it a subject of interest in various fields, including pharmacology, biochemistry, and drug discovery. The CAS registry number 138514-97-3 uniquely identifies this compound in scientific literature and regulatory databases.
The synthesis of 7-fluorotryptophan involves advanced organic chemistry techniques, often utilizing fluorination reactions to introduce the fluorine atom at the desired position. Recent advancements in catalytic fluorination methods have improved the efficiency and scalability of its production, making it more accessible for research and potential therapeutic applications. The compound's structure has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its conformational flexibility and interactions with biological systems.
One of the most promising areas of research involving 7-fluorotryptophan is its role in modulating serotonin pathways. Tryptophan is a precursor to serotonin, a key neurotransmitter involved in mood regulation, appetite, and sleep. By introducing a fluorine substituent, 7-fluorotryptophan exhibits altered pharmacokinetics and bioavailability compared to its parent compound. Studies have shown that it can cross the blood-brain barrier more efficiently, potentially offering advantages in treating conditions such as depression and anxiety.
Recent studies have also explored the potential of 7-fluorotryptophan as a substrate for bacterial tryptophanyl-tRNA synthetases (TrpRS). These enzymes are critical for protein synthesis, and their inhibition can lead to antimicrobial effects. Research has demonstrated that 7-fluorotryptophan can act as an analog for TrpRS in certain bacterial strains, disrupting their protein synthesis machinery. This finding opens new avenues for developing novel antibiotics targeting multidrug-resistant pathogens.
In addition to its pharmacological applications, 7-fluorotryptophan has been utilized as a probe in structural biology studies. Its unique fluorescence properties make it an ideal tool for studying protein-ligand interactions and enzyme kinetics. For instance, fluorescence resonance energy transfer (FRET) assays incorporating 7-fluorotryptophan have provided valuable insights into the dynamics of enzyme-substrate interactions in real-time.
The metabolic fate of 7-fluorotryptophan has also been a focus of recent investigations. Unlike tryptophan, which undergoes kynurenine pathway metabolism leading to neurotoxic byproducts in certain pathological conditions (e.g., Huntington's disease), 7-fluorotryptophan exhibits altered metabolic routing. Studies suggest that it may bypass certain steps of the kynurenine pathway, potentially reducing neurotoxicity while maintaining its role as a serotonin precursor.
From a therapeutic standpoint, 7-fluorotryptophan holds promise as a precursor for selective serotonin reuptake inhibitors (SSRIs) or other antidepressant agents. Its ability to modulate serotonin levels without significantly affecting other neurotransmitter systems could provide a safer profile compared to existing drugs. Preclinical studies have shown that it exhibits potent antidepressant-like effects in animal models without inducing common side effects associated with traditional SSRIs.
The development of 7-fluorotryptophan-based therapies is further supported by advancements in medicinal chemistry. Researchers are exploring various strategies to enhance its stability, solubility, and bioavailability through chemical modifications such as esterification or incorporation into nanoparticles. These efforts aim to translate its promising preclinical findings into effective human treatments.
In conclusion, 7-fluorotryptophan (CAS No: 138514-97-3) represents a valuable tool in modern biochemical research and drug discovery. Its unique properties offer opportunities across multiple therapeutic areas, from mental health disorders to infectious diseases. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of amino acid metabolism and its implications for human health.
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